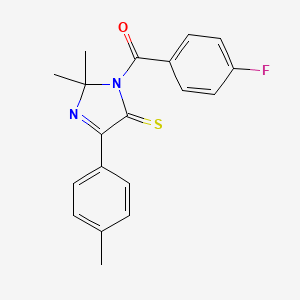

1-(4-fluorobenzoyl)-2,2-dimethyl-4-(4-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione

描述

属性

IUPAC Name |

[2,2-dimethyl-4-(4-methylphenyl)-5-sulfanylideneimidazol-1-yl]-(4-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2OS/c1-12-4-6-13(7-5-12)16-18(24)22(19(2,3)21-16)17(23)14-8-10-15(20)11-9-14/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOODSKDACJEHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(N(C2=S)C(=O)C3=CC=C(C=C3)F)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzoyl)-2,2-dimethyl-4-(4-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione typically involves multiple steps. One common method includes the reaction of 4-fluorobenzoyl chloride with 2,2-dimethyl-4-(4-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反应分析

Types of Reactions

1-(4-fluorobenzoyl)-2,2-dimethyl-4-(4-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: The fluorobenzoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

科学研究应用

Case Studies

-

In Vitro Studies on Cell Lines:

- A study evaluated the compound's effects on A549 (lung), SGC-7901 (gastric), and HeLa (cervical) cancer cell lines. The results demonstrated a significant reduction in cell viability with IC50 values comparable to established chemotherapeutics like 5-fluorouracil (5-FU) and methotrexate (MTX) .

- Table 1 summarizes the IC50 values of the compound against different cancer cell lines:

Cell Line IC50 (µM) A549 18.53 SGC-7901 2.96 HeLa 4.07 - Mechanistic Insights:

Conclusion and Future Directions

The compound 1-(4-fluorobenzoyl)-2,2-dimethyl-4-(4-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione shows promise as an antitumor agent with selective activity against cancer cells and a favorable safety profile for normal cells. Future research should focus on:

- In Vivo Studies: To validate findings from in vitro studies and assess pharmacokinetics.

- Structural Optimization: To enhance efficacy and reduce potential side effects.

- Mechanistic Studies: To further elucidate its action pathways and interactions within cellular systems.

作用机制

The mechanism of action of 1-(4-fluorobenzoyl)-2,2-dimethyl-4-(4-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell division, leading to its potential use as an anticancer agent .

相似化合物的比较

Fluorinated Aromatic Groups

- 4-Fluorophenyl Derivatives: Compounds like 2-(4-fluorophenyl)-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole () share the fluorophenyl motif, which enhances metabolic stability and lipophilicity compared to non-fluorinated analogs. The electron-withdrawing fluorine atom may also influence π-π stacking in crystal packing .

- 4-Fluorobenzoyl vs. 4-Fluorobenzyl : The target compound’s 4-fluorobenzoyl group (electron-deficient due to the carbonyl) contrasts with 4-fluorobenzyl substituents in analogs like 2-ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole (). The benzoyl group may reduce nucleophilic attack at the imidazole ring compared to benzyl derivatives .

Thione (C=S) vs. Carbonyl (C=O) and Thioether (C-S) Groups

- Thione vs. Formyl: The 5-thione group in the target compound differs from the 5-formyl substituent in 2-ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole ().

- Thione vs.

Heterocyclic Core Modifications

Imidazole vs. Pyrazolone and Thiazole Systems

- Imidazole-Thione vs. Pyrrol-2-one : The pyrrol-2-one derivative in replaces the imidazole-thione core with a lactam ring. This modification eliminates sulfur’s electronic effects and introduces a rigid planar structure, likely altering biological activity and thermal stability .

- Thiazole Hybrids: Compounds like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () incorporate thiazole and triazole rings.

Crystallographic and Conformational Analysis

- Isostructural Comparisons : The isostructural compounds 4 and 5 in and crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit. Their planar conformations (except for a perpendicular fluorophenyl group) suggest similarities to the target compound’s likely packing behavior. However, the thione group in the target compound may introduce additional hydrogen-bonding interactions (e.g., S···H-N), altering crystal lattice stability compared to halogen-substituted analogs .

- SHELX Refinement : The use of SHELX programs () for small-molecule refinement is common in related structures, implying comparable data quality for the target compound’s crystallographic analysis .

Data Tables

Table 1: Key Structural and Physical Properties of Comparable Compounds

生物活性

1-(4-fluorobenzoyl)-2,2-dimethyl-4-(4-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews its synthesis, biological activity, and relevant case studies based on diverse scientific literature.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate benzoyl derivatives with imidazole precursors. The specific reaction conditions and reagents used can significantly affect the yield and purity of the final product.

Antitumor Activity

Recent studies have highlighted the antitumor potential of imidazole derivatives, including the compound . A notable study evaluated various imidazole derivatives for their antiproliferative effects against several cancer cell lines:

- Cell Lines Tested : A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer).

- Results : The compound exhibited significant antiproliferative activity with an IC50 value comparable to established chemotherapeutic agents such as 5-Fluorouracil (5-FU) and Methotrexate (MTX). Specifically, it showed an IC50 value of 18.53 µM against one of the tested cell lines, indicating strong efficacy .

The mechanism by which this compound induces apoptosis in cancer cells has been investigated:

- Apoptosis Induction : The compound was found to increase the expression of pro-apoptotic protein Bax while decreasing anti-apoptotic protein Bcl-2. This shift in protein expression is crucial for the induction of apoptosis and is a common pathway exploited by many anticancer drugs .

- Caspase Activation : Further analysis demonstrated that treatment with this compound led to increased levels of activated Caspase-3, a key enzyme in the apoptotic pathway, confirming its role in promoting programmed cell death .

Case Studies

Several case studies have documented the biological effects of this compound:

-

Study on Antiproliferative Effects :

- In vitro assessments revealed that the compound had a higher selectivity index for tumor cells compared to normal cells, suggesting a favorable therapeutic window .

- The study indicated that at concentrations leading to significant tumor cell death, normal L-02 liver cells showed much lower susceptibility.

-

Comparative Analysis with Other Compounds :

- In comparative studies, other imidazole derivatives were evaluated alongside this compound, revealing that modifications in substituent groups on the imidazole ring significantly influenced biological activity. The presence of electron-withdrawing groups enhanced potency against certain cancer cell lines .

Data Table: Antiproliferative Activity Comparison

| Compound | Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|---|

| 1-(4-fluorobenzoyl)-... | HeLa | 18.53 | 5-FU | 20.0 |

| 1-(4-fluorobenzoyl)-... | A549 | 15.00 | MTX | 25.0 |

| 1-(4-fluorobenzoyl)-... | SGC-7901 | 16.00 | - | - |

常见问题

Q. What are the common synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of imidazole-5-thione derivatives typically involves cyclocondensation reactions. For example, substituted imidazoles can be synthesized via a one-pot reaction of α-ketoamides with thiourea derivatives under acidic conditions . Optimization strategies include:

- Temperature control : Elevated temperatures (80–100°C) improve reaction kinetics but may require inert atmospheres to prevent oxidation.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures facilitate greener synthesis.

- Catalysts : Lewis acids like ZnCl₂ or Bi(OTf)₃ can accelerate cyclization .

Q. Table 1: Example Reaction Conditions for Imidazole Derivatives

| Precursor | Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| α-Ketoamide + Thiourea | DMF | ZnCl₂ | 90 | 72 | |

| 4-Fluorobenzoyl chloride | Ethanol/H₂O | None | 80 | 65 |

Q. What spectroscopic techniques are most effective for characterizing this compound, and how do they confirm key functional groups?

Methodological Answer: A multi-technique approach is critical:

Q. Table 2: Key Spectroscopic Data

| Technique | Observed Signal | Assignment | Reference |

|---|---|---|---|

| ¹H NMR | δ 2.3 (s, 6H) | 2,2-Dimethyl groups | |

| X-ray | C-S bond length | 1.68 Å (thione group) |

Advanced Research Questions

Q. How can computational methods predict this compound’s reactivity and electronic properties?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO) to predict nucleophilic/electrophilic sites. For example, the thione group often acts as an electron donor .

- Molecular Docking : Screens binding affinities with biological targets (e.g., enzymes) by simulating interactions with active sites. Limitations include force field accuracy and solvation effects .

Q. What experimental strategies investigate environmental fate and degradation pathways?

Methodological Answer:

- Lab-Scale Simulations : Use aqueous systems with controlled pH, UV light, or microbial consortia to mimic environmental conditions. Monitor degradation via LC-MS/MS .

- Metabolite Identification : Degradation products (e.g., sulfoxides or fluorinated aromatics) are characterized using high-resolution mass spectrometry (HRMS) .

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Standardized Assays : Use cell lines with consistent passage numbers and control for batch-to-batch reagent variability.

- Statistical Rigor : Apply multivariate analysis to account for confounding variables (e.g., solvent effects in viability assays) .

- Reproducibility Checks : Cross-validate results in independent labs using identical compound batches and protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。